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N-Isopentyl-2-methoxyaniline
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Overview
Description
2-Methoxy-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.28 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and an aniline group (-NH2) substituted with a 3-methylbutyl chain. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-methylbutyl)aniline typically involves the reaction of 2-methoxyaniline with 3-methylbutyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-methoxy-N-(3-methylbutyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Quinones, nitroso derivatives
Reduction: Amines
Substitution: Halogenated anilines, nitroanilines
Scientific Research Applications
2-Methoxy-N-(3-methylbutyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and the aniline moiety play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Methoxy-N-(3-methylbutyl)aniline can be compared with similar compounds such as:
2-Methoxyaniline: Lacks the 3-methylbutyl substitution, resulting in different chemical and biological properties.
N-(3-Methylbutyl)aniline: Lacks the methoxy group, affecting its reactivity and applications.
2-Methoxy-N-(2-methylpropyl)aniline: Similar structure but with a different alkyl chain, leading to variations in its chemical behavior and uses.
Biological Activity
N-Isopentyl-2-methoxyaniline is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is classified as an aniline derivative, characterized by the presence of an isopentyl group and a methoxy substituent on the aromatic ring. Its chemical structure can be represented as follows:
This configuration influences its solubility, reactivity, and interaction with biological targets.
The biological activity of this compound primarily involves its interactions with various enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in cancer progression and inflammatory responses.
Enzyme Inhibition
Studies have shown that this compound may act as a competitive inhibitor for certain kinases, which are crucial in cell signaling pathways. For instance, analogs of methoxyaniline derivatives have demonstrated significant inhibition against protein kinases such as ALK (anaplastic lymphoma kinase) with IC50 values indicating potent activity (e.g., IC50 values ranging from 0.49 nM to 5.8 nM) in related compounds .
Anticancer Activity
This compound has been investigated for its anticancer properties . In vitro studies have reported its effectiveness against various cancer cell lines, including:
Cell Line | Organ | Histology | EC50 (μM) |
---|---|---|---|
PC-3 | Prostate | Adenocarcinoma | 3.6 |
MCF7 | Breast | Adenocarcinoma | >10 |
NCI-H522 | Lung | NSCLC | 0.95 |
The data suggest that the compound exhibits selective cytotoxicity towards specific cancer types while showing less effect on others .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound may also possess anti-inflammatory properties . Compounds with similar methoxy substitutions have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . This dual action could make it a candidate for further development in treating both cancer and inflammatory diseases.
Case Studies
Several studies have highlighted the significance of this compound in therapeutic applications:
- In Vivo Studies : Animal models treated with variations of methoxy-substituted anilines demonstrated reduced tumor growth rates compared to control groups, indicating potential efficacy in cancer therapy.
- Pharmacokinetics : Research into the pharmacokinetic properties of related compounds revealed favorable absorption rates and bioavailability, suggesting that modifications to the aniline structure can enhance therapeutic outcomes .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-methoxy-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C12H19NO/c1-10(2)8-9-13-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
WEAKBLOOWJOQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC=CC=C1OC |
Origin of Product |
United States |
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